molecular formula C15H31F3O3Si B14198722 Tri-tert-butoxy(3,3,3-trifluoropropyl)silane CAS No. 921605-21-2

Tri-tert-butoxy(3,3,3-trifluoropropyl)silane

Cat. No.: B14198722
CAS No.: 921605-21-2
M. Wt: 344.48 g/mol
InChI Key: JIOBRIJHDZBWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound that features a trifluoropropyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri-tert-butoxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:

    Reactants: 3,3,3-trifluoropropyltrichlorosilane and tert-butyl alcohol.

    Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.

    Procedure: The tert-butyl alcohol is added dropwise to a solution of 3,3,3-trifluoropropyltrichlorosilane in an inert solvent such as hexane. The mixture is stirred and heated to reflux for several hours. The product is then purified by distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as fractional distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and tert-butyl alcohol.

    Condensation: Forms siloxane bonds through condensation reactions with other silanes.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases to facilitate the reaction.

    Substitution: Reagents like halides or alkoxides for substitution reactions.

Major Products Formed

    Hydrolysis: Produces silanols and tert-butyl alcohol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the reagents used.

Scientific Research Applications

Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces for biological assays and diagnostics.

    Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.

    Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which tri-tert-butoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds and the release of tert-butyl alcohol. The trifluoropropyl group imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various applications. The molecular targets and pathways involved include:

    Surface Modification: Alters surface properties to enhance hydrophobicity and adhesion.

    Polymerization: Participates in polymerization reactions to form siloxane-based polymers.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy(3,3,3-trifluoropropyl)silane: Similar structure but with methoxy groups instead of tert-butoxy groups.

    Triethoxy(3,3,3-trifluoropropyl)silane: Contains ethoxy groups instead of tert-butoxy groups.

    Trichloro(3,3,3-trifluoropropyl)silane: Features chloro groups instead of tert-butoxy groups.

Uniqueness

Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring robust and durable materials.

Properties

CAS No.

921605-21-2

Molecular Formula

C15H31F3O3Si

Molecular Weight

344.48 g/mol

IUPAC Name

tris[(2-methylpropan-2-yl)oxy]-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C15H31F3O3Si/c1-12(2,3)19-22(20-13(4,5)6,21-14(7,8)9)11-10-15(16,17)18/h10-11H2,1-9H3

InChI Key

JIOBRIJHDZBWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](CCC(F)(F)F)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.